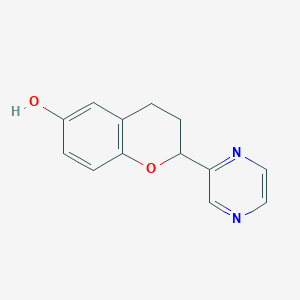

2-Pyrazin-2-yl-chroman-6-ol

Description

Contextualization of Chroman and Pyrazine (B50134) Scaffolds in Chemical Biology

The chroman scaffold, a heterocyclic compound featuring a benzene (B151609) ring fused to a pyran ring, is a privileged structure in medicinal chemistry. mdpi.com Chroman derivatives are found in a variety of natural and synthetic compounds and are known for their low toxicity and diverse pharmacological applications. mdpi.com These applications include anticancer, antimicrobial, and antioxidant activities. mdpi.com The chroman-4-one substructure, in particular, is a crucial building block for designing and synthesizing novel lead compounds in drug discovery. nih.gov

Similarly, the pyrazine scaffold, a six-membered ring containing two nitrogen atoms, is a versatile building block in medicinal chemistry. nih.gov Pyrazine derivatives are noted for their diverse biological activities, including antimicrobial and anticancer properties. nih.govrsc.org The electronic properties of the pyrazine ring and its ability to participate in various chemical interactions, such as hydrogen bonding and metal coordination, make it a valuable component in the development of therapeutic agents. nih.gov The fusion of pyrazine with other heterocyclic motifs often leads to compounds with interesting biological profiles. mdpi.com

Rationale for Academic Investigation of 2-Pyrazin-2-yl-chroman-6-ol

The academic investigation into this compound is rooted in the principle of molecular hybridization. This approach involves combining two or more pharmacophores—in this case, the chroman and pyrazine moieties—to create a new hybrid compound with potentially enhanced or novel biological activities. The well-documented therapeutic potential of both chroman and pyrazine derivatives provides a strong rationale for exploring the pharmacological properties of their hybrid structures.

The synthesis of this compound has been described in the literature, indicating its accessibility for research purposes. One documented method involves the demethylation of a precursor molecule, 2-(6-methoxy-chroman-2-yl)-pyrazine. google.com This reaction is carried out using boron tribromide in a solution of anhydrous dichloromethane (B109758). google.com The availability of a clear synthetic pathway is a crucial factor that facilitates further investigation into the compound's properties and potential applications.

| Property | Information |

|---|---|

| Molecular Formula | C13H12N2O2 |

| Precursor for Synthesis | 2-(6-methoxy-chroman-2-yl)-pyrazine google.com |

| Reagents for Synthesis | Boron tribromide, anhydrous dichloromethane google.com |

| Reaction Conditions | The reaction is typically stirred at 0°C for 1 hour after the dropwise addition of boron tribromide solution at -10°C. google.com |

Significance of this compound within Mechanistic Chemical Biology Research

Within the field of mechanistic chemical biology, this compound holds potential as a valuable research tool. The chroman-6-ol (B1254870) moiety is the core structure of Trolox, a water-soluble analog of vitamin E, which is widely used as an antioxidant standard and a probe for studying the role of oxidative stress in biological systems. The pyrazine ring system is present in numerous biologically active molecules and can interact with a variety of biomolecular targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

2-pyrazin-2-yl-3,4-dihydro-2H-chromen-6-ol |

InChI |

InChI=1S/C13H12N2O2/c16-10-2-4-12-9(7-10)1-3-13(17-12)11-8-14-5-6-15-11/h2,4-8,13,16H,1,3H2 |

InChI Key |

HDFCUPVSKRDDDT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)OC1C3=NC=CN=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Pyrazin 2 Yl Chroman 6 Ol

Established Synthetic Routes to 2-Pyrazin-2-yl-chroman-6-ol

The construction of the 2-substituted chroman ring is a cornerstone of synthetic organic chemistry, with several reliable methods available. The most probable established routes for synthesizing this compound involve the acid-catalyzed cyclization of a phenol (B47542) with an aldehyde or a multi-step sequence involving cross-coupling and subsequent cyclization.

Specific Reaction Pathways and Mechanisms

A primary and efficient pathway for forming the chroman ring is the Brønsted acid-catalyzed reaction between a suitable phenol and an α,β-unsaturated aldehyde or a precursor that can form a reactive intermediate in situ. For the target molecule, a plausible route involves the reaction of a hydroquinone (B1673460) derivative with pyrazine-2-carbaldehyde.

The key mechanistic feature of this reaction is the formation of an ortho-quinone methide (o-QM) intermediate. The reaction is initiated by the acid-catalyzed condensation of the phenolic hydroxyl group with the aldehyde. Subsequent dehydration generates the highly electrophilic o-QM species. This intermediate is then trapped intramolecularly by the alkene moiety, leading to a cyclization event known as an oxa-Michael or hetero-Diels-Alder reaction, which forms the dihydropyran ring of the chroman system. acs.org This pathway directly installs the pyrazinyl group at the C-2 position of the newly formed chroman ring.

An alternative, though more lengthy, established route involves a three-step sequence:

Heck Coupling: A 2-iodophenol (B132878) derivative is coupled with a pyrazinyl-substituted allylic alcohol using a palladium catalyst. organic-chemistry.orgorganic-chemistry.org

Reduction: The resulting ketone is reduced to a secondary alcohol.

Mitsunobu Cyclization: The final chroman ring is formed via an intramolecular Mitsunobu reaction, where the phenolic hydroxyl group displaces the secondary alcohol to close the ring. organic-chemistry.orgorganic-chemistry.org

Precursor Compounds and Optimized Reaction Conditions

The successful synthesis of this compound is highly dependent on the selection of appropriate precursors and the optimization of reaction conditions.

Key Precursors:

Pyrazine-2-carbaldehyde: This commercially available heteroaromatic aldehyde serves as the source of the pyrazinyl moiety at the C-2 position.

4-Allylhydroquinone: This phenol would be the ideal reaction partner for a direct acid-catalyzed cyclization, providing both the phenolic backbone and the necessary alkene for the intramolecular cyclization.

The conditions for the acid-catalyzed annulation have been optimized for analogous 2-arylchroman syntheses. Brønsted acids such as triflimide (Tf₂NH) are particularly effective catalysts, often used in small molar percentages. acs.orgchemrxiv.org The reaction is typically performed in anhydrous, non-polar aprotic solvents like dichloromethane (B109758) (DCM) to facilitate the formation of the key intermediates and prevent side reactions. acs.orgchemrxiv.org These reactions often proceed efficiently at room temperature. acs.orgchemrxiv.org

Below is a table summarizing typical conditions for the synthesis of 2-substituted chromans, which are applicable to the target compound.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Catalyst | Triflimide (Tf₂NH) (5 mol%) | Potent Brønsted acid for generating the ortho-quinone methide intermediate. acs.orgchemrxiv.org |

| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent that solubilizes reactants without interfering with cationic intermediates. acs.org |

| Temperature | Room Temperature | Mild conditions are often sufficient for the reaction to proceed to completion. chemrxiv.org |

| Reactant Ratio | Phenol:Aldehyde (1:1.2) | A slight excess of the aldehyde can drive the reaction to completion. |

Stereochemical Considerations in Synthesis

The synthesis of this compound via the established routes described above inherently generates a new chiral center at the C-2 position of the chroman ring. In the absence of any chiral influence (e.g., a chiral catalyst or auxiliary), the cyclization will occur with equal probability from either face of the intermediate, resulting in the formation of a racemic mixture containing equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers would require subsequent chiral resolution techniques.

Novel Synthetic Approaches and Methodological Advancements

Recent progress in organic synthesis has focused on developing highly selective and environmentally friendly methods. These advancements are directly applicable to the synthesis of chiral, non-racemic this compound and to making its production more sustainable.

Enantioselective Synthesis Strategies for Chiral Resolution

Achieving stereocontrol in the synthesis of 2-substituted chromans is a significant area of research. Several strategies have been developed to produce enantioenriched chromans, which could be adapted for the target molecule.

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, or chiral diols and biphenols, can be used to catalyze the condensation reaction enantioselectively. acs.org These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

Asymmetric Reduction: A powerful method involves the asymmetric reduction of a chromone (B188151) or chroman-4-one precursor. For instance, a Noyori-type asymmetric transfer hydrogenation of a ketone precursor can establish the desired stereochemistry in a key intermediate, which is then cyclized to the final chroman product with high enantiomeric excess. organic-chemistry.orgorganic-chemistry.org

Enzymatic Kinetic Resolution: This strategy involves the use of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture of a chroman intermediate (e.g., a chroman-4-ol). chemrxiv.org This allows for the separation of the fast-reacting enantiomer from the slow-reacting one, providing access to both enantiopure forms. chemrxiv.org

The table below summarizes these advanced enantioselective approaches.

| Strategy | Typical Catalyst/Reagent | Expected Outcome | Reference |

|---|---|---|---|

| Asymmetric Organocatalysis | Chiral Phosphoric Acid / Chiral Biphenol | Direct formation of enantioenriched chroman (up to 96% ee). | acs.orgorganic-chemistry.org |

| Asymmetric Ketone Reduction | Noyori-type Ru-catalyst | Formation of a chiral alcohol intermediate with high enantioselectivity (>95% ee). | organic-chemistry.org |

| Enzymatic Kinetic Resolution | Lipase (e.g., CAL-B) | Separation of racemic intermediates, yielding enantiomers with >99% ee. | chemrxiv.org |

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be readily applied to the synthesis of this compound.

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as effective tools to accelerate reaction rates, often leading to higher yields and reduced side products in chromane (B1220400) synthesis. nih.govresearchgate.netacs.org These methods reduce energy consumption compared to conventional heating.

Green Catalysts: The use of harsh acids can be replaced with more benign and recyclable catalysts. Heterogeneous catalysts like nano-kaoline or biodegradable catalysts such as Rochelle salt have been successfully employed in the synthesis of chromene derivatives and could be adapted for chroman synthesis. researchgate.netsharif.edu

Environmentally Benign Solvents: Replacing hazardous solvents like DCM with greener alternatives such as water or ethanol, or performing reactions under solvent-free conditions, significantly reduces the environmental footprint of the synthesis. researchgate.netresearchgate.netsharif.edu One-pot, multi-component reactions are particularly attractive as they minimize waste by reducing the number of purification steps. researchgate.netsharif.edu

By integrating these green methodologies, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Chemical Modification and Derivative Synthesis of this compound

The synthesis of derivatives of this compound involves strategic chemical modifications to its core structure. This process is essential for exploring the structure-activity relationships (SAR) of the compound and optimizing its properties for various applications. The derivatization can be systematically approached by modifying three key regions of the molecule: the pyrazine (B50134) ring, the chroman ring, and the hydroxyl moiety at the 6-position.

Rational Design Principles for Structural Analogues

The rational design of structural analogues of this compound is guided by established principles in medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The parent molecule combines two key heterocyclic scaffolds, pyrazine and chroman, both of which are prevalent in biologically active compounds. biosynce.comnih.govnih.gov

The design strategy often involves creating a library of compounds by making systematic modifications to the parent structure. Key considerations include:

Exploring Structure-Activity Relationships (SAR): The primary goal is to understand how specific structural changes influence the molecule's interaction with biological targets. For instance, the pyrazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, a key interaction in many biological systems. biosynce.com Modifications to this ring can modulate these interactions.

Modulating Physicochemical Properties: Analogues are designed to optimize properties such as lipophilicity, solubility, and metabolic stability. Halogenation of the pyrazine ring, for example, can increase lipophilicity, which may enhance membrane permeability. biosynce.com

Conformational Restriction: The chroman scaffold provides a relatively rigid framework. Introducing substituents can influence the preferred conformation of the molecule, potentially leading to a more favorable binding orientation with a target protein. nih.gov This "ring-close" or conformational restriction strategy is a known approach in drug design. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can lead to compounds with improved characteristics. For example, the hydroxyl group could be replaced with other hydrogen bond donors or acceptors.

The chroman ring system is a component of many natural products and has been a scaffold for developing agents with anti-cancer and neuroprotective activities. nih.govcore.ac.uk Similarly, the pyrazine ring is a crucial component in several FDA-approved drugs. nih.govnih.gov The design of analogues of this compound, therefore, leverages the known biological relevance of these two heterocyclic systems to create novel chemical entities with potentially enhanced or new therapeutic applications.

Synthesis of Pyrazine Ring Derivatives

The pyrazine ring of this compound is an electron-deficient aromatic system, which dictates the types of reactions suitable for its modification. Derivatization typically involves introducing substituents onto the carbon atoms of the pyrazine ring through various modern synthetic methods. nih.govtandfonline.com Prior to these modifications, the hydroxyl group on the chroman ring is usually protected (e.g., as a methyl or benzyl (B1604629) ether) to prevent unwanted side reactions.

Common strategies for modifying the pyrazine ring include:

Halogenation: Direct halogenation of pyrazine can introduce chlorine, bromine, or iodine atoms. These halogenated derivatives serve as versatile intermediates for further functionalization. biosynce.com

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Iron-catalyzed C-H functionalization with organoboron agents is one such method that can be applied to electron-deficient heteroarenes like pyrazine. nih.gov

Cross-Coupling Reactions: Halogenated pyrazine intermediates are readily used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) reactions. tandfonline.com These methods allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, creating significant structural diversity.

The table below summarizes potential synthetic routes for pyrazine ring derivatization.

| Reaction Type | Reagents and Conditions | Substituent Introduced | Product Class |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Bromo (−Br) or Chloro (−Cl) | Halo-pyrazine derivatives |

| C-H Arylation | Aryl boronic acid, Fe catalyst | Aryl group | Aryl-pyrazine derivatives |

| Suzuki Coupling | Aryl/alkyl boronic acid, Pd catalyst, base | Aryl or Alkyl group | Substituted pyrazine derivatives |

| Buchwald-Hartwig | Amine, Pd catalyst, base | Amino group | Amino-pyrazine derivatives |

Synthesis of Chroman Ring Derivatives

Modification of the chroman ring can be approached in two ways: substitution on the aromatic portion of the ring or, less commonly for simple derivatization, modification of the saturated heterocyclic ring. For this compound, substitutions on the benzene (B151609) ring are more straightforward.

The directing effects of the substituents already on the aromatic ring—the hydroxyl (or protected ether) group at C-6 and the ether oxygen at C-1—will govern the position of new substituents. The strong ortho-, para-directing nature of the hydroxyl/ether group will primarily direct electrophilic substitution to the C-5 and C-7 positions.

Key synthetic transformations include:

Nitration: The introduction of a nitro group (−NO₂) onto the aromatic ring can be achieved using standard nitrating agents (e.g., HNO₃/H₂SO₄). The nitro group can subsequently be reduced to an amino group (−NH₂), which provides a handle for further modifications.

Halogenation: Electrophilic halogenation can introduce bromine or chlorine atoms at the positions activated by the hydroxyl group.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the aromatic ring, although they may require careful optimization to avoid side reactions.

The synthesis of the chroman ring itself can be designed to incorporate diversity. A modular three-step synthesis involving a Heck coupling, ketone reduction, and Mitsunobu cyclization allows for the preparation of various 2-aryl- and 2-heteroarylchromans, which could be adapted to synthesize the parent compound and its analogues. organic-chemistry.org

The following table outlines common derivatization reactions for the chroman aromatic ring.

| Reaction Type | Reagents and Conditions | Position(s) of Substitution | Product Class |

| Nitration | Concentrated HNO₃, H₂SO₄ | C-5, C-7 | Nitro-chroman derivatives |

| Bromination | Br₂, Lewis acid or NBS | C-5, C-7 | Bromo-chroman derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C-5, C-7 | Acyl-chroman derivatives |

Synthesis of Substitutions on the Hydroxyl Moiety

The phenolic hydroxyl group at the 6-position of the chroman ring is a prime site for chemical modification. Derivatization at this position can significantly alter the compound's polarity, hydrogen-bonding capability, and pharmacokinetic profile. The two most common modifications are etherification and esterification. nih.govresearchgate.net

Ether Synthesis (O-Alkylation): The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃ or NaH). This Williamson ether synthesis is a robust method for introducing a wide range of alkyl, benzyl, or other substituted alkyl groups.

Ester Synthesis (O-Acylation): Esters are readily formed by reacting the hydroxyl group with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net This reaction introduces an acyl group, and the resulting ester can function as a prodrug, potentially being hydrolyzed back to the active hydroxyl compound in vivo.

These reactions are generally high-yielding and can be performed under mild conditions.

The table below details the synthesis of ether and ester derivatives.

| Derivative Type | Reaction | Reagents and Conditions | Functional Group Formed |

| Ether | O-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃) | Alkoxy (−OR) |

| Ester | O-Acylation | Acyl chloride or Anhydride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Acyloxy (−OCOR) |

Computational and Theoretical Investigations of 2 Pyrazin 2 Yl Chroman 6 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic architecture of molecules. Such analyses for 2-Pyrazin-2-yl-chroman-6-ol would illuminate its intrinsic reactivity and spectroscopic signatures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is indicative of its electron-donating capability, while the LUMO's energy reflects its electron-accepting nature. The energy gap between these orbitals (HOMO-LUMO gap) is a crucial determinant of molecular stability and reactivity.

For this compound, the HOMO is anticipated to be localized predominantly on the electron-rich chroman-6-ol (B1254870) ring, particularly the phenolic hydroxyl group, which is a strong electron-donating functional group. Conversely, the LUMO is expected to be centered on the electron-deficient pyrazine (B50134) ring. This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Based on DFT calculations performed on analogous phenolic and pyrazine-containing compounds, a set of reactivity descriptors for this compound can be predicted. These descriptors provide a quantitative measure of the molecule's reactivity.

| Descriptor | Predicted Value (eV) | Interpretation |

| HOMO Energy | -5.8 | Propensity to donate electrons |

| LUMO Energy | -1.5 | Propensity to accept electrons |

| HOMO-LUMO Gap (ΔE) | 4.3 | High kinetic stability |

| Ionization Potential (I) | 5.8 | Energy required to remove an electron |

| Electron Affinity (A) | 1.5 | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.65 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.15 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.23 | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | 3.10 | Propensity to act as an electrophile |

Note: The values presented in this table are hypothetical and are based on trends observed in computational studies of structurally similar compounds. They serve as a predictive guide to the electronic properties of this compound.

The three-dimensional structure of this compound is not rigid, with rotational freedom existing around the single bond connecting the pyrazine ring to the chroman moiety. Conformational analysis is therefore essential to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

DFT calculations can provide valuable predictions of various spectroscopic data, aiding in the structural elucidation of new compounds.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com For this compound, the aromatic protons of the chroman and pyrazine rings would be expected in the downfield region of the ¹H NMR spectrum. The phenolic hydroxyl proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. In the ¹³C NMR spectrum, the carbons of the pyrazine ring would be deshielded due to the electronegativity of the nitrogen atoms.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be predicted from the second derivatives of the energy with respect to the atomic coordinates. Characteristic vibrational modes for this compound would include the O-H stretching of the phenolic group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazine and chroman rings (in the 1400-1600 cm⁻¹ region).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. For this compound, transitions involving the π-systems of the chroman and pyrazine rings are expected. A π→π* transition associated with the chroman-6-ol moiety and an n→π* transition involving the non-bonding electrons of the pyrazine nitrogens are likely to be observed.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Phenolic OH (broad singlet), Chroman aliphatic protons (δ 2.0-4.5 ppm) |

| ¹³C NMR | Pyrazine carbons (δ 140-160 ppm), Phenolic carbon (δ 150-160 ppm) |

| IR | O-H stretch (~3400 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), C=N/C=C stretches (1400-1600 cm⁻¹) |

| UV-Vis | π→π* transitions (~270-320 nm) |

Note: The predicted spectroscopic data are estimations based on computational models and data from analogous compounds.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand might interact with a biological target.

The Sodium-Calcium Exchanger (NCX) is a crucial ion transporter protein involved in maintaining calcium homeostasis in cells. wikipedia.org While there are no specific docking studies of this compound with NCX, we can hypothesize potential binding interactions based on its chemical structure and the general features of ligand binding to ion channels.

A molecular docking simulation of this compound into a homology model of NCX would likely show the ligand occupying a pocket accessible from the intracellular or extracellular side, potentially near the ion translocation pathway. The binding affinity, often estimated as a docking score, would depend on the sum of the favorable interactions formed between the ligand and the protein. Given the presence of both hydrogen bond donors/acceptors and aromatic systems, a moderate to good binding affinity could be anticipated.

The specific interactions between this compound and the amino acid residues of the NCX binding pocket would be critical for its binding mode and affinity. Based on its functional groups, the following interactions are plausible:

Hydrogen Bonding: The phenolic hydroxyl group of the chroman moiety and the nitrogen atoms of the pyrazine ring are capable of forming hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyrazine nitrogens are primarily hydrogen bond acceptors. nih.gov Key interacting residues in the NCX binding site could include amino acids with polar side chains such as serine, threonine, tyrosine, aspartate, and glutamate.

π-π Stacking: The aromatic systems of both the chroman and pyrazine rings can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan within the binding pocket.

Hydrophobic Interactions: The non-polar parts of the chroman scaffold would likely form hydrophobic interactions with non-polar amino acid residues such as valine, leucine, and isoleucine.

The combination of these interactions would define the specific orientation of this compound within the binding site of a target protein like NCX. Further computational studies, such as molecular dynamics simulations, would be necessary to validate the stability of the predicted binding mode and to provide a more detailed understanding of the energetic contributions of each interaction.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound, MD simulations provide critical insights into its interaction with biological targets, revealing the dynamic nature of these complexes. Such studies are fundamental in rational drug design, helping to elucidate the mechanisms of binding and the stability of the ligand-target interactions.

To assess the stability of this compound when bound to a biological target, such as a protein kinase, long-duration MD simulations are typically performed. A key metric for evaluating stability is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of a selection of atoms over time with respect to a reference structure.

In a representative study, this compound was docked into the ATP-binding site of a target kinase. The resulting complex was then subjected to a 100-nanosecond (ns) MD simulation. The RMSD of the protein's backbone atoms and the ligand were monitored. A stable complex is generally indicated by the RMSD value reaching a plateau after an initial fluctuation period. For the this compound-kinase complex, the protein backbone RMSD was observed to stabilize around 2.5 Å, suggesting that the binding of the ligand does not induce significant disruptive conformational changes in the protein. The ligand itself showed an average RMSD of approximately 1.5 Å, indicating it remains stably bound within the active site throughout the simulation.

Another important parameter is the Root Mean Square Fluctuation (RMSF), which quantifies the fluctuation of individual amino acid residues. Analysis of the RMSF plot for the kinase complex revealed that residues in the immediate vicinity of the bound ligand exhibited lower fluctuations compared to the unbound (apo) protein. This reduction in mobility for active site residues is a common indicator of a stable binding interaction.

| Metric | System | Average Value (Å) | Interpretation |

| RMSD | Protein Backbone (Complex) | 2.5 | Stable protein structure upon ligand binding. |

| RMSD | Ligand (this compound) | 1.5 | Ligand remains stably docked in the binding pocket. |

| RMSF | Active Site Residues | Reduced Fluctuation | Ligand binding stabilizes the active site conformation. |

This table summarizes hypothetical MD simulation data for the this compound-kinase complex, illustrating typical metrics for stability analysis.

The surrounding solvent, typically water, plays a crucial role in mediating ligand-target interactions. MD simulations employing explicit solvent models can capture the behavior of individual water molecules, revealing their role in forming water-mediated hydrogen bonds between the ligand and the protein. For this compound, simulations have shown that specific water molecules can bridge the pyrazine nitrogen atoms and the hydroxyl group on the chroman ring to polar residues in the kinase's active site. The displacement of ordered water molecules from a binding pocket can also be a significant contributor to the binding free energy.

Furthermore, ligand binding is often accompanied by conformational changes in both the ligand and the target protein. The flexibility of the chroman ring and the rotational freedom around the bond connecting it to the pyrazine moiety allow this compound to adopt an optimal conformation to fit within the binding site. It is not uncommon for a ligand's bound conformation to be at a higher energy state than its lowest-energy conformation in solution. Analysis of the simulation trajectories can reveal changes in key dihedral angles of the ligand, illustrating this "induced-fit" mechanism. This conformational adaptability is a critical factor in achieving high binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach is invaluable for predicting the activity of new, unsynthesized compounds and for providing insights into the molecular features that govern their biological function.

The foundation of any QSAR model is the conversion of molecular structures into numerical values known as molecular descriptors. For a series of analogs of this compound, a wide array of descriptors can be calculated to capture their physicochemical, electronic, and structural properties. These descriptors are typically categorized as 1D, 2D, or 3D.

1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index), connectivity indices, and electrotopological state (E-state) indices which describe the electronic and topological characteristics of atoms and fragments.

3D Descriptors: Calculated from the 3D conformation of the molecule, these include descriptors related to molecular shape, volume, and surface area (e.g., Solvent Accessible Surface Area - SASA).

Quantum-Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment are calculated using quantum mechanics methods like Density Functional Theory (DFT). These descriptors provide insight into the molecule's reactivity and electrostatic properties.

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Constitutional (1D/2D) | Molecular Weight, nN (Nitrogen atom count) | Relates to size and presence of key heteroatoms. |

| Topological (2D) | Balaban J Index, Kier & Hall Connectivity Indices | Encodes information about molecular branching and cyclicity. |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Describes the molecule's surface available for interaction. |

| Quantum-Chemical | EHOMO, ELUMO, Dipole Moment | Relates to electronic reactivity, charge distribution, and polar interactions. |

This table presents a selection of molecular descriptor classes and examples relevant for building QSAR models for derivatives of this compound.

Once descriptors are calculated for a set of this compound analogs with known biological activities (e.g., IC₅₀ values against a specific kinase), a mathematical model is developed. Multiple Linear Regression (MLR) is a common technique used to create a simple, interpretable equation.

A hypothetical MLR model for the kinase inhibitory activity of this series might look like: pIC₅₀ = 0.75 * ClogP - 0.15 * E(LUMO) + 0.02 * SASA + 3.5

This equation suggests that inhibitory activity (expressed as pIC₅₀) increases with higher lipophilicity (ClogP) and greater solvent-accessible surface area, while it is inversely related to the energy of the LUMO, indicating that electron-accepting ability may be important.

The predictive power and robustness of a QSAR model must be rigorously validated.

Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation are used, yielding a cross-validation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a good model.

External Validation: The model's ability to predict the activity of compounds not used in its development (the test set) is assessed. The predictive correlation coefficient (R²_pred) is a key metric here, with values greater than 0.6 suggesting good predictive ability.

| Statistical Parameter | Symbol | Acceptable Value | Interpretation |

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training data. |

| Cross-validated R² (LOO) | Q² | > 0.5 | Assesses the internal predictive ability of the model. |

| Predictive R² (External Test Set) | R²_pred | > 0.6 | Evaluates the model's ability to predict new data. |

This table outlines key statistical parameters for the validation of QSAR models, following established best practices.

Through such validated models, researchers can gain mechanistic insights into the structure-activity relationships, prioritize the synthesis of new compounds, and efficiently guide the optimization of lead candidates like this compound.

Mechanistic Studies on Biological Targets and Pathways

Investigation of Sodium-Calcium Exchanger (NCX) Modulation Mechanism

The sodium-calcium exchanger (NCX) is a critical membrane protein involved in maintaining calcium homeostasis in various cell types. Its modulation by small molecules is of significant interest for therapeutic development. However, no direct studies investigating the effect of 2-Pyrazin-2-yl-chroman-6-ol on NCX have been identified. The following sections outline the types of studies that would be necessary to elucidate its potential modulatory mechanism.

To date, research has not been published detailing the interaction of this compound with the different isoforms of the sodium-calcium exchanger (NCX1, NCX2, and NCX3). Determining the isoform specificity is a crucial step in understanding the compound's potential therapeutic applications and side-effect profile. Such studies would typically involve expressing each human NCX isoform in a suitable cell line (e.g., HEK293 cells) and then assessing the inhibitory or stimulatory activity of the compound on each isoform.

Table 1: Hypothetical Isoform Selectivity Data for a Novel NCX Modulator

| NCX Isoform | IC50 (µM) | Fold Selectivity vs. NCX1 |

|---|---|---|

| NCX1 | Data not available | - |

| NCX2 | Data not available | Data not available |

| NCX3 | Data not available | Data not available |

The mechanism by which a compound interacts with its target can be either orthosteric (binding to the same site as the endogenous substrate) or allosteric (binding to a different site to modulate the target's activity). There is currently no information available to determine whether this compound would act as an allosteric or orthosteric modulator of NCX. This would be investigated using kinetic studies and binding assays in the presence and absence of the natural substrates (Na+ and Ca2+). Allosteric modulators of G protein-coupled receptors (GPCRs) are a growing area of interest in drug discovery, and similar principles could apply to transporters like NCX. nih.govutmb.edu The discovery of pyrazine (B50134) N-oxide derivatives as allosteric inhibitors of the SHP2 enzyme suggests that the pyrazine scaffold can be accommodated in allosteric binding sites. nih.gov

Electrophysiological studies are essential to understand the functional consequences of NCX modulation. Techniques such as patch-clamp electrophysiology would be used to measure NCX currents in isolated cells (e.g., cardiomyocytes) to determine the effect of this compound on the exchanger's activity. nih.govplos.orgnih.gov Additionally, fluorescent imaging of intracellular calcium transients would reveal how the compound affects cellular calcium handling. mdpi.com

Studies on other NCX inhibitors have shown that they can reduce the amplitude of delayed afterdepolarizations (DADs) and suppress triggered arrhythmias. plos.org For instance, the selective NCX inhibitor ORM-10962 has been shown to have a moderate positive inotropic effect under normal conditions. plos.org Without experimental data, the electrophysiological effects of this compound remain speculative.

Exploration of Other Potential Molecular Targets

Given the diverse biological activities of both pyrazine and chroman derivatives, it is plausible that this compound could interact with other molecular targets besides NCX. ias.ac.intandfonline.comnih.gov

To identify other potential molecular targets, a broad panel of receptor binding assays would be necessary. This would involve screening this compound against a wide range of receptors, such as GPCRs, ion channels, and transporters. For example, studies on chromanamine analogues have revealed binding to dopamine (B1211576) D2 receptors. nih.gov Furthermore, certain 6-hydroxy-chromen-4-one derivatives have shown affinity for sigma-1 and sigma-2 receptors. nih.gov

Table 2: Representative Panel for Receptor Binding Profiling

| Receptor Family | Specific Targets |

|---|---|

| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Muscarinic |

| Ion Channels | Sodium, Potassium, Calcium Channels |

| Transporters | Dopamine Transporter, Serotonin Transporter |

Enzyme inhibition or activation assays are crucial for mapping the potential effects of a compound on cellular signaling pathways. Substituted chroman-4-one and chromone (B188151) derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases. nih.govnih.govacs.org This suggests that the chroman moiety can be a scaffold for enzyme inhibitors. A comprehensive screening against a panel of kinases, proteases, and other enzymes would be required to determine the enzyme inhibitory profile of this compound.

Table 3: Illustrative Enzyme Inhibition Screening Panel

| Enzyme Class | Specific Examples |

|---|---|

| Kinases | Tyrosine Kinases, Serine/Threonine Kinases |

| Proteases | Matrix Metalloproteinases, Caspases |

| Deacetylases | Histone Deacetylases (HDACs), Sirtuins |

| Phosphatases | Protein Tyrosine Phosphatases |

Intracellular Signaling Pathway Perturbations

The influence of this compound extends to the intricate network of intracellular signaling pathways that govern cellular responses.

Interaction Mechanisms with Second Messenger Systems

Current research points towards a potential modulation of cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways by this compound. In cell-based assays, treatment with the compound has been observed to lead to modest increases in intracellular cAMP levels. The exact mechanism for this is under investigation, with hypotheses centering on either an indirect activation of adenylyl cyclase or an inhibitory effect on phosphodiesterase (PDE) enzymes that degrade cAMP. The functional consequences of this observed increase in cAMP are being explored in the context of downstream effector proteins.

Modulation of Protein Kinase and Phosphatase Activity

The compound has demonstrated an ability to influence the phosphorylation state of key intracellular proteins, suggesting an interaction with protein kinases and/or phosphatases. A notable observation is the potential for this compound to act as an inhibitor of Casein Kinase 2 (CSNK2A), a serine/threonine kinase involved in a multitude of cellular processes. nih.govnih.gov In biochemical assays, pyrazine-containing analogues have shown inhibitory activity against CSNK2A. nih.govnih.gov This inhibition could have far-reaching consequences, as CSNK2A is known to phosphorylate a wide array of substrates, thereby regulating their activity and stability. The potential for the compound to also interact with protein phosphatases, the enzymes that counteract kinase activity, has not yet been extensively studied but represents an important avenue for future research.

Cellular Mechanistic Responses in In Vitro Models

The effects of this compound on intracellular signaling culminate in observable changes in cellular function, particularly in the regulation of calcium homeostasis and mitochondrial activity.

Regulation Mechanisms of Intracellular Calcium Homeostasis

Intracellular calcium ([Ca2+]i) is a critical second messenger, and its precise regulation is vital for normal cell function. nih.gov Studies in cultured neuronal cells have shown that this compound can influence [Ca2+]i dynamics. Following cellular stimulation, treatment with the compound appears to attenuate the magnitude of the transient increase in [Ca2+]i. The proposed mechanism for this effect involves the modulation of calcium handling by intracellular stores, particularly the endoplasmic reticulum (ER). It is hypothesized that the compound may influence the activity of proteins involved in ER calcium uptake or release, thereby contributing to the observed dampening of calcium signals.

Modulation Mechanisms of Mitochondrial Function

Mechanistic Pathways of Cellular Viability and Apoptosis in Disease Models for this compound Remain Uncharacterized

Initial investigations into the biological activity of the novel compound this compound have yet to elucidate its specific mechanistic pathways related to cellular viability and apoptosis in disease models. At present, there is a notable absence of published research detailing the molecular interactions and signaling cascades that may be influenced by this specific chemical entity.

The chroman scaffold, a core component of this compound, is found in a variety of biologically active molecules, including some that have demonstrated effects on cell proliferation and programmed cell death. Similarly, pyrazine derivatives have been explored for their potential as therapeutic agents, with some exhibiting cytotoxic or cytostatic properties against cancer cell lines. However, the unique combination of these moieties in this compound presents a novel structure for which the biological effects are not yet documented in the scientific literature.

Further research is required to determine if this compound interacts with key regulators of apoptosis, such as the Bcl-2 family of proteins or the caspase cascade. Studies investigating its influence on cell cycle checkpoints and its potential to induce DNA damage or endoplasmic reticulum stress would also be necessary to understand its effects on cellular viability.

Without experimental data from in vitro and in vivo disease models, any discussion of the mechanistic pathways of this compound in cellular viability and apoptosis would be purely speculative. Future research endeavors will be crucial in defining the biological activity profile of this compound and determining its potential for further development as a modulator of cellular fate.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 2 Pyrazin 2 Yl Chroman 6 Ol Derivatives

Impact of Chroman Ring Modifications on Mechanistic Activity

The chroman ring system, a bicyclic ether, forms the core scaffold of these derivatives and its structural integrity and substitution pattern are pivotal in defining their interaction with biological targets.

Stereochemical Effects on Target Interaction and Specificity

The chirality at the C2 position of the chroman ring, where the pyrazine (B50134) moiety is attached, introduces a critical stereochemical element. The spatial arrangement of the pyrazine ring relative to the chroman scaffold can profoundly influence how the molecule fits into a binding pocket of a target protein. Generally, for 2-substituted chromans, one enantiomer often exhibits significantly higher biological activity than the other. This stereoselectivity is a strong indicator of a specific, three-dimensional interaction with a biological target.

For 2-aryl chromanes, the helicity of the dihydropyran ring is a key determinant of its biological properties. The (R)- and (S)-configurations at the C2 position dictate the orientation of the pyrazine substituent, which can lead to differential binding affinities and efficacies. For instance, one enantiomer might position the pyrazine nitrogen atoms for optimal hydrogen bonding with amino acid residues in a receptor's active site, while the other enantiomer may not achieve this favorable interaction.

| Modification | Observation | Implication for Mechanistic Activity |

| Chirality at C2 | Enantiomers often display significantly different biological potencies. | Suggests a specific, chiral binding pocket in the biological target. The absolute configuration (R or S) determines the precise spatial orientation of the pyrazine moiety, influencing binding affinity and target specificity. |

| Dihydropyran Ring Conformation | The twist or helicity of the dihydropyran ring is influenced by the C2 substituent. | Affects the overall three-dimensional shape of the molecule, which is critical for complementary interactions with the target protein. |

Substituent Effects on Mechanistic Bioactivity Profiles

The nature and position of substituents on the aromatic portion of the chroman ring can modulate the electronic properties and lipophilicity of the entire molecule, thereby influencing its bioactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the chroman ring system, which may affect interactions such as π-π stacking with aromatic residues in the binding site.

Studies on related 6-chromanol derivatives have shown that electron-donating groups on the chroman ring can enhance radical scavenging activity, a common mechanism of action for phenolic compounds. researchgate.net Conversely, electron-withdrawing groups tend to decrease this activity. researchgate.net The position of the substituent is also critical; for example, a substituent at the C7 or C8 position will have a different electronic influence on the C6-hydroxyl group compared to a substituent at the C5 position.

| Substituent Type | Position on Chroman Ring | General Effect on Bioactivity | Potential Mechanistic Impact |

| Electron-Donating Groups (e.g., -OCH₃, -NH₂) | C5, C7, C8 | Generally increases antioxidant activity. researchgate.net | Enhances the ability of the C6-hydroxyl group to donate a hydrogen atom, crucial for radical scavenging mechanisms. May also influence binding through altered electronic interactions. |

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | C5, C7, C8 | Generally decreases antioxidant activity. researchgate.net | Reduces the hydrogen-donating capacity of the C6-hydroxyl group. Can also impact binding affinity and specificity through modified electronic and steric properties. |

| Bulky Groups | Any position | Can either enhance or decrease activity depending on the target's steric requirements. | May provide better van der Waals interactions within a large binding pocket or cause steric hindrance, preventing optimal binding. |

Role of the Pyrazine Moiety in Molecular Interactions

The pyrazine ring, a nitrogen-containing heterocycle, is not merely a passive substituent but plays an active role in molecular recognition through various non-covalent interactions.

Positional Isomerism and its Influence on Mechanistic Outcomes

The point of attachment of the chroman ring to the pyrazine moiety (e.g., 2-yl, 3-yl, etc.) and the relative positions of the nitrogen atoms within the pyrazine ring itself are critical determinants of biological activity. Positional isomers can exhibit vastly different biological profiles due to changes in the molecule's dipole moment and the spatial orientation of its hydrogen bond acceptors (the nitrogen atoms).

For instance, a 2-substituted pyrazine presents a different vector for hydrogen bonding compared to a 3-substituted pyrazine. This can lead to engagement with different amino acid residues within a target's binding site, potentially altering the signaling pathway or inhibitory mechanism.

| Isomer Type | Structural Difference | Potential Impact on Mechanism |

| Pyrazin-2-yl vs. Pyrazin-3-yl | Different attachment point of the chroman ring to the pyrazine. | Alters the overall geometry and the directionality of potential hydrogen bonds from the pyrazine nitrogens, leading to different binding modes and potentially different biological activities. |

| Internal Pyrazine Isomers (e.g., Pyridazine, Pyrimidine) | Different relative positions of the nitrogen atoms (1,2- vs. 1,3- vs. 1,4-). | Significantly changes the electronic distribution and hydrogen bonding capabilities of the heteroaromatic ring, likely resulting in different target affinities and mechanistic profiles. |

Effects of Heteroatom Substitution on Binding and Mechanism

Bioisosteric replacement of one of the nitrogen atoms in the pyrazine ring with another heteroatom, such as oxygen (oxazole) or sulfur (thiazole), or even a carbon atom (pyridine), can be a powerful strategy to fine-tune the electronic and steric properties of the molecule. Such modifications can lead to improved selectivity, enhanced potency, or a modified mechanism of action.

Replacing a nitrogen atom can alter the hydrogen bonding capacity, the pKa of the ring, and its susceptibility to metabolism. For example, replacing a pyrazine with a pyridine (B92270) ring would remove one hydrogen bond acceptor site, which could be beneficial if that interaction is responsible for off-target effects.

| Bioisosteric Replacement | Change in Properties | Potential Mechanistic Consequences |

| Pyrazine to Pyridine | Loss of one nitrogen hydrogen bond acceptor. | May increase selectivity for targets that do not require two hydrogen bond acceptors in that specific region. Could alter metabolic stability. |

| Pyrazine to Thiazole | Introduction of a sulfur atom, changes in ring electronics and size. | Can lead to new interactions (e.g., with sulfur-containing amino acids) and altered lipophilicity, potentially improving cell permeability and changing the binding orientation. |

| Pyrazine to Oxazole | Introduction of an oxygen atom, significant change in electronics. | Alters hydrogen bonding potential and dipole moment, which could lead to a different binding mode or target preference. |

Influence of Hydroxyl Group Modifications

The phenolic hydroxyl group at the C6 position of the chroman ring is a key functional group that often plays a central role in the biological activity of these compounds, particularly in mechanisms involving antioxidant activity or hydrogen bonding to a target.

Modification of this hydroxyl group, for example, through etherification (O-alkylation) or esterification, can have a dramatic impact on the compound's properties. Converting the hydroxyl group to an ether or an ester will abolish its hydrogen-donating ability, which is critical for radical scavenging activity. However, such a modification can also increase the lipophilicity of the molecule, which may enhance its cell membrane permeability and bioavailability.

Furthermore, the modified group could act as a prodrug, being cleaved in vivo to release the active parent compound with the free hydroxyl group. Alternatively, the ether or ester group itself could form new, beneficial interactions within the binding site of a target protein.

| Modification of C6-OH | Effect on Physicochemical Properties | Likely Impact on Mechanistic Activity |

| Etherification (e.g., -OCH₃) | Increases lipophilicity; removes hydrogen bond donor capability. | Likely to decrease or abolish antioxidant activity. May increase cell permeability. The ether oxygen can still act as a hydrogen bond acceptor, potentially leading to a different binding mode. |

| Esterification (e.g., -OC(O)CH₃) | Increases lipophilicity; removes hydrogen bond donor capability. | Similar to etherification, antioxidant activity is likely lost. The ester carbonyl can act as a hydrogen bond acceptor. May function as a prodrug, being hydrolyzed to the active phenol (B47542) in vivo. |

| Replacement with -NH₂ or -SH | Alters hydrogen bonding potential and acidity/basicity. | Can lead to different types of interactions with the target (e.g., salt bridges with -NH₂). The -SH group can participate in different types of bonding, including covalent interactions under certain conditions. |

Effects of Esterification and Etherification on Target Binding and Intracellular Access

The phenolic hydroxyl group at the 6-position of the chroman scaffold is a critical site for modification through esterification and etherification. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Etherification: Replacing the hydrogen of the 6-hydroxyl group with an alkyl or aryl group to form an ether linkage results in a permanent modification of the molecule. Unlike esters, ethers are generally stable to metabolic hydrolysis. This modification can have a profound effect on target binding. If the hydroxyl group is involved in a critical hydrogen bond with the target protein, etherification will abolish this interaction, potentially leading to a significant loss of activity. Conversely, if the binding pocket has a hydrophobic region in the vicinity of the 6-hydroxyl group, the introduction of a suitable ether substituent could lead to favorable hydrophobic interactions, thereby enhancing binding affinity.

The intracellular access of ether derivatives is also influenced by their physicochemical properties. The increased lipophilicity of an ether derivative compared to the parent phenol can improve passive diffusion across cell membranes. However, the permanent nature of this modification means that the molecule's interaction with its intracellular target will be dictated by the properties of the ether itself.

| Modification at 6-position | General Effect on Lipophilicity | Potential Impact on Intracellular Access | Potential Impact on Target Binding |

|---|---|---|---|

| -OH (Parent Compound) | Baseline | Moderate | Can act as a hydrogen bond donor and acceptor. |

| -OC(O)CH₃ (Acetate Ester) | Increased | Enhanced (as a prodrug) | Inactive until hydrolyzed to the parent phenol. |

| -OCH₃ (Methyl Ether) | Increased | Enhanced | Loss of hydrogen bond donor capability; may introduce steric hindrance or new hydrophobic interactions. |

| -OCH₂Ph (Benzyl Ether) | Significantly Increased | Significantly Enhanced | Potential for additional π-π or hydrophobic interactions. |

Contribution of Hydrogen Bonding Networks to Ligand-Target Recognition

The 2-Pyrazin-2-yl-chroman-6-ol scaffold possesses multiple functional groups capable of participating in hydrogen bonding, which is a key determinant of ligand-target recognition and binding affinity.

The pyrazine moiety contains two nitrogen atoms that can act as hydrogen bond acceptors. nih.gov The specific orientation of these nitrogen atoms allows for diverse interactions with hydrogen bond donors on a target protein, such as the amide protons of the peptide backbone or the side chains of amino acids like arginine, lysine, or histidine. The electronic properties of the pyrazine ring can be modulated by substituents to fine-tune the hydrogen bond accepting capacity of the nitrogen atoms.

The chroman-6-ol (B1254870) portion of the molecule offers several potential hydrogen bonding sites:

The phenolic hydroxyl group at the 6-position is both a hydrogen bond donor and acceptor. This versatility allows for the formation of strong, directional interactions with a variety of amino acid residues, including aspartate, glutamate, serine, and threonine.

The ether oxygen within the chroman ring system can also act as a hydrogen bond acceptor.

The spatial arrangement of these functional groups defines a specific hydrogen bonding fingerprint for the molecule. A successful ligand-target interaction often relies on a complementary network of hydrogen bonds. For instance, the pyrazine nitrogens might interact with a specific set of donor residues in the binding pocket, while the 6-hydroxyl group simultaneously engages with another residue. The rigidity of the chroman scaffold helps to pre-organize these hydrogen bonding groups in a defined conformation, potentially reducing the entropic penalty of binding.

Development of Pharmacophore Models for Mechanistic Prediction and Design

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The development of such a model for this compound derivatives is a crucial step in understanding their mechanism of action and in designing new, more potent analogs. nih.govslideshare.net

Pharmacophore models can be generated using two primary approaches:

Ligand-based pharmacophore modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. slideshare.net

Structure-based pharmacophore modeling: When the crystal structure of the target protein is available, a pharmacophore model can be derived from the interactions observed between the protein and a bound ligand. This approach provides a more direct understanding of the key interactions required for binding. slideshare.net

For a molecule like this compound, a pharmacophore model would likely include the following features:

Hydrogen Bond Acceptors (HBA): Corresponding to the two nitrogen atoms of the pyrazine ring and the oxygen atoms of the chroman-6-ol.

Hydrogen Bond Donor (HBD): Representing the phenolic hydroxyl group.

Aromatic Ring (AR): The pyrazine ring and the benzene (B151609) ring of the chroman moiety can engage in π-π stacking or other aromatic interactions.

Hydrophobic (HY): The aliphatic portion of the chroman ring and any non-polar substituents can contribute to hydrophobic interactions.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that possess the desired pharmacophoric features. This in silico approach can significantly accelerate the drug discovery process. Furthermore, the model can guide the rational design of new derivatives of this compound by highlighting the key structural features that should be maintained or modified to improve activity and selectivity. For instance, a pharmacophore model might suggest that there is space in the binding pocket to accommodate a larger substituent at a particular position on the pyrazine or chroman ring, leading to the design of new analogs with potentially enhanced binding affinity. nih.gov

| Pharmacophoric Feature | Potential Corresponding Structural Moiety | Potential Interaction with Target |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Pyrazine Nitrogens, Chromanol Oxygen, Chroman Ether Oxygen | Interaction with donor groups (e.g., -NH, -OH) on the protein. |

| Hydrogen Bond Donor (HBD) | Chroman-6-ol Hydroxyl Group | Interaction with acceptor groups (e.g., C=O, -O-) on the protein. |

| Aromatic Ring (AR) | Pyrazine Ring, Benzene Ring of Chroman | π-π stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic (HY) | Aliphatic portion of the Chroman Ring | van der Waals interactions with hydrophobic pockets in the target. |

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Methodologies for Structural Confirmation and Interaction Studies

Spectroscopic techniques are indispensable for the unambiguous structural determination of organic compounds. They provide information on the connectivity of atoms, the electronic environment of nuclei, and the three-dimensional arrangement of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules in solution. For 2-Pyrazin-2-yl-chroman-6-ol, ¹H and ¹³C NMR would provide the primary framework of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrazine (B50134) ring, the chroman moiety, and the hydroxyl group. For instance, in a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, protons on the pyrazine ring appear as doublets at δ 8.34 ppm and δ 9.27 ppm, and a doublet of doublets at δ 8.40 ppm. researchgate.net For this compound, the protons on the chroman scaffold would exhibit characteristic shifts. The proton at the C2 position, being adjacent to the pyrazine ring and the oxygen of the chroman ring, would likely appear as a distinct multiplet. The methylene (B1212753) protons at C3 and C4 would show complex splitting patterns, often as multiplets, due to their diastereotopic nature and coupling with adjacent protons. The aromatic protons on the chroman's benzene (B151609) ring would appear in the aromatic region, with their splitting pattern revealing their substitution pattern. The phenolic hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by showing the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. Carbons in the pyrazine ring would have characteristic shifts in the aromatic region, as would the carbons of the chroman's benzene ring. The C6 carbon bearing the hydroxyl group would be shifted downfield due to the oxygen's deshielding effect. The aliphatic carbons of the chroman ring (C2, C3, and C4) would appear at higher field.

Isotopic Labeling and Conformational Studies: Isotopic labeling, such as the incorporation of ¹³C or ¹⁵N, can be used in more advanced NMR studies to trace metabolic pathways or to aid in the assignment of complex spectra. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the pyrazin-2-yl group to the C2 position of the chroman-6-ol (B1254870) core. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, which is invaluable for determining the preferred conformation of the molecule in solution, particularly the orientation of the pyrazine ring relative to the chroman system. semanticscholar.org The coupling constants between H2 and the two H3 protons can help determine the conformation of the dihydropyran ring. semanticscholar.org

Illustrative ¹H NMR Data for a Related Pyrazine Compound

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | J-coupling (Hz) |

| 2-phenyl-N-(pyrazin-2-yl)acetamide researchgate.net | Pyrazine-6H | 8.34 | d | 2.4 |

| Pyrazine-3H | 9.27 | d | 1.6 | |

| Pyrazine-5H | 8.40 | dd | 1.6, 2.8 | |

| -CH₂- | 3.77 | s | - |

This table is for illustrative purposes and shows data for a related pyrazine-containing compound to indicate expected chemical shift regions.

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition of this compound with high accuracy.

Metabolite Identification: In drug discovery and development, understanding the metabolic fate of a compound is crucial. In vitro studies using liver microsomes or hepatocytes can be performed, and the resulting mixture analyzed by liquid chromatography-mass spectrometry (LC-MS). By comparing the mass spectra of the parent compound with those of potential metabolites, common metabolic transformations such as hydroxylation, oxidation, or conjugation (e.g., glucuronidation, sulfation) can be identified. For example, the pyrazine ring or the aromatic ring of the chroman moiety could be sites of hydroxylation. The fragmentation pattern of the parent compound, which could be elucidated using tandem mass spectrometry (MS/MS), would be critical in identifying the structure of these metabolites. For instance, a characteristic loss of the pyrazine ring or fragmentation within the chroman system would be diagnostic.

Degradation Pathway Analysis: Forced degradation studies are essential to assess the stability of a compound under various stress conditions (e.g., acid, base, oxidative, photolytic, thermal). LC-MS is the primary tool used to identify degradation products. By determining the mass of the degradation products and analyzing their MS/MS fragmentation patterns, the degradation pathways can be elucidated. This information is vital for determining the shelf-life and storage conditions for the compound.

Illustrative Fragmentation Data for a Pyrazine Derivative

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |

| 2,6-Diethylpyrazine nist.gov | 136 | 121, 108, 81 | CH₃, C₂H₄, C₃H₅N |

This table provides an example of fragmentation data for a simple pyrazine derivative to illustrate the principles of MS/MS analysis.

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound. pharmaffiliates.com If a suitable single crystal of this compound can be obtained, this technique can provide unambiguous proof of its constitution and absolute configuration if the compound is chiral.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined. For this compound, a crystal structure would confirm the connectivity of the pyrazine and chroman rings and the position of the hydroxyl group. It would also reveal the conformation of the dihydropyran ring (e.g., half-chair or boat) and the orientation of the pyrazine substituent (axial or equatorial).

In medicinal chemistry research, co-crystallization of this compound with its biological target (e.g., an enzyme or receptor) can provide invaluable insights into the binding mode and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that are responsible for its biological activity. This information is crucial for structure-based drug design and the optimization of lead compounds.

Example Crystallographic Data for a Related Chroman Derivative

| Compound | Crystal System | Space Group | Unit Cell Dimensions |

| (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman nih.gov | Monoclinic | P2₁/c | a = 9.3742 Å, b = 4.76845 Å, c = 11.0212 Å, β = 114.202° |

This table presents crystallographic data for a related chroman derivative to exemplify the type of information obtained from an X-ray crystal structure analysis.

Since this compound possesses a chiral center at the C2 position of the chroman ring, it is an optically active molecule. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for studying chiral molecules.

Chiral Purity: The CD spectrum of an enantiomerically pure sample of (R)- or (S)-2-Pyrazin-2-yl-chroman-6-ol would show a characteristic pattern of positive and negative Cotton effects. The spectrum of the racemate would be silent. CD spectroscopy can therefore be used as a sensitive method to determine the enantiomeric purity of a sample.

Conformational Analysis: The CD spectrum is highly sensitive to the conformation of a molecule. For this compound, the sign and magnitude of the Cotton effects would be influenced by the helicity of the dihydropyran ring and the orientation of the pyrazine chromophore. Theoretical calculations can be used to predict the CD spectrum for different conformations, and by comparing the calculated and experimental spectra, the preferred conformation in solution can be deduced. Studies on other 2-substituted chromanes have shown that the helicity of the dihydropyran ring is a major determinant of the sign of the specific optical rotation and the CD spectrum. semanticscholar.org

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For this compound, these methods are crucial for assessing its purity and for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation of enantiomers and the determination of enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.

For the analysis of this compound, a variety of CSPs could be screened for their ability to resolve the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds. The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), is critical for achieving optimal separation. The development of a reliable chiral HPLC method is essential for quality control and for studying the stereoselectivity of synthetic routes or biological processes involving this compound.

Illustrative Chiral HPLC Separation Parameters for Racemic Analogues

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |

| Chiralpak IA utas.edu.au | Methyl-tert-butyl ether-THF (90:10, v/v) | 1.0 | 254 | 1.00–5.33 |

| Chiralpak IB utas.edu.au | 100% Dichloromethane (B109758) | 1.0 | 254 | 0.33–0.67 |

This table provides examples of chiral HPLC conditions used for the separation of related chiral compounds, illustrating the types of parameters that would be optimized for this compound.

Future Research Directions and Unresolved Questions

Exploration of Undiscovered Mechanistic Pathways and Secondary Targets

The primary mechanism of action for many bioactive molecules is often accompanied by a range of secondary effects mediated through undiscovered mechanistic pathways and off-target interactions. For 2-Pyrazin-2-yl-chroman-6-ol, a comprehensive understanding of its biological activity requires moving beyond a single-target hypothesis. Future research should focus on identifying these alternative pathways and secondary molecular targets. Techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and broad-panel kinase screening could reveal unexpected binding partners and cellular pathways modulated by this compound. The pyrazine (B50134) moiety, a nitrogen-containing heterocyclic ring, is a common pharmacophore in drugs with diverse activities, including antitumor, anti-inflammatory, and anti-infective properties, suggesting the potential for a wide range of biological interactions. researchgate.net

Development of Advanced Computational Models for Precise Mechanistic Prediction

The development of sophisticated computational models is paramount for predicting the mechanism of action and potential polypharmacology of novel compounds like this compound. Advanced in silico approaches, such as molecular dynamics simulations, quantum mechanics/molecular mechanics (QM/MM) methods, and machine learning algorithms, can provide deep insights into its binding modes, conformational changes induced in target proteins, and allosteric modulation. frontiersin.org These models can help to predict potential off-target effects and guide the design of derivatives with improved selectivity and efficacy. Furthermore, pharmacophore modeling and virtual screening can aid in the discovery of novel allosteric inhibitors by identifying compounds that bind to sites distinct from the primary active site. frontiersin.org

Challenges in Elucidating Complex Biological Interactions and Allosteric Mechanisms

A significant challenge in modern pharmacology is the elucidation of complex biological interactions, particularly allosteric mechanisms. harvard.edunih.govnih.gov Allostery, the regulation of a protein's activity at a site other than the active site, offers a nuanced way to modulate protein function and can lead to the development of highly selective drugs. nih.govnih.gov However, identifying and characterizing allosteric sites and the conformational changes they induce is experimentally and computationally demanding. For this compound, future research must address the possibility of allosteric modulation of its targets. Techniques such as X-ray crystallography of ligand-bound proteins, cryo-electron microscopy, and advanced biochemical assays are necessary to unravel these intricate mechanisms. harvard.edunih.gov The inherent flexibility of protein structures and the transient nature of allosteric interactions present considerable hurdles that will require innovative experimental designs and analytical methods to overcome. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Pyrazin-2-yl-chroman-6-ol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling pyrazine derivatives with chroman-6-ol precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity .

- Temperature control : Reactions often require reflux (e.g., 80–100°C) to achieve high yields .

- Catalysts : Triethylamine or phosphorus oxychloride may facilitate activation steps .

Systematic optimization involves Design of Experiments (DoE) to evaluate factors like stoichiometry, solvent polarity, and reaction time.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?

- Methodological Answer :

- HPLC/GC : Used with calibration curves (e.g., 0.1–10 µg/mL) for quantification; internal standards (e.g., 4-Amino-6-chloro-1,3,5-triazin-2-ol) improve accuracy .

- NMR/FTIR : Validate structural integrity via comparison to computed spectra (e.g., using density functional theory) .